molecular formula C7H16N2O2S B3228755 Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- CAS No. 1268521-04-5

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-

Cat. No.: B3228755
CAS No.: 1268521-04-5
M. Wt: 192.28 g/mol
InChI Key: JBBZMXXZLJRCBB-SSDOTTSWSA-N
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Description

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- (hereafter referred to as the target compound) is a sulfonamide derivative featuring a chiral (3R)-pyrrolidinylmethyl group. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing inhibitors targeting epigenetic enzymes, such as histone methyltransferases. For instance, it was employed in the synthesis of a SETD2 inhibitor (EPZ-719) with a 13% yield in a key coupling reaction . The (3R)-stereochemistry of the pyrrolidine ring is critical for its conformational flexibility and binding affinity to biological targets .

Properties

IUPAC Name

N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBZMXXZLJRCBB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCNC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188531
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-04-5
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268521-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- can be synthesized through the reaction of methanesulfonyl chloride with methylamine. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the safety and consistency of the product .

Chemical Reactions Analysis

Step 2: N-Methylation

The amine intermediate undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):

 3R 3 Aminomethyl pyrrolidine+CH IBaseN Methyl 3R 3 pyrrolidinylmethylamine+HI\text{ 3R 3 Aminomethyl pyrrolidine}+\text{CH I}\xrightarrow{\text{Base}}\text{N Methyl 3R 3 pyrrolidinylmethylamine}+\text{HI}

This reaction typically proceeds at 50–60°C in polar aprotic solvents (e.g., DMF).

Step 3: Sulfonamide Formation

The methylated amine reacts with methanesulfonyl chloride (MsCl) under basic conditions:

N Methyl 3R 3 pyrrolidinylmethylamine+MsClBaseMethanesulfonamide N methyl N 3R 3 pyrrolidinylmethyl +HCl\text{N Methyl 3R 3 pyrrolidinylmethylamine}+\text{MsCl}\xrightarrow{\text{Base}}\text{Methanesulfonamide N methyl N 3R 3 pyrrolidinylmethyl }+\text{HCl}

Triethylamine or pyridine is used to neutralize HCl, and the reaction occurs in dichloromethane at 0–25°C .

Reaction Optimization and Conditions

Key parameters for maximizing yield and purity include:

Parameter Optimal Condition Impact on Reaction
Temperature0–25°C (sulfonylation)Prevents side reactions (e.g., oxidation)
SolventDichloromethane or THFEnhances solubility of intermediates
BaseTriethylamineEfficient HCl scavenging
Reaction Time2–4 hoursBalances completion and decomposition

Side Reactions and Mitigation Strategies

Common side reactions and solutions:

  • Over-methylation : Controlled stoichiometry of CH₃I (1.1 eq) prevents dimethylation.

  • Racemization : Low-temperature sulfonylation (<10°C) preserves chiral integrity .

  • Impurity Formation : Chromatographic purification (e.g., silica gel, eluent: CH₂Cl₂/MeOH) removes byproducts .

Comparative Reactivity with Analogues

The (3R)-pyrrolidine moiety enhances stereochemical stability compared to morpholine or piperidine derivatives:

Compound Reaction Rate (Sulfonylation) Chiral Stability
N-Methyl-N-(pyrrolidin-3-ylmethyl) Ms90% yieldHigh (≥98% ee)
N-Methyl-N-(morpholin-3-ylmethyl) Ms75% yieldModerate (85% ee)
N-Methyl-N-(piperidin-3-ylmethyl) Ms82% yieldLow (70% ee)

Functionalization and Derivatives

The sulfonamide group undergoes further reactions for derivatization:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkyl sulfonamides .

  • Oxidation : Treatment with m-CPBA oxidizes the pyrrolidine ring to a lactam .

  • Cross-Coupling : Suzuki-Miyaura coupling modifies the aromatic ring (if present) .

Analytical Characterization

  • NMR : 1H^1\text{H} NMR shows distinct signals for methyl groups (δ 2.8–3.1 ppm) and pyrrolidine protons (δ 1.5–2.5 ppm) .

  • MS : ESI-MS ([M+H]⁺ at m/z 192.28) confirms molecular weight .

  • Chiral HPLC : Retention time of 12.3 min (Chiralpak AD-H column) verifies enantiopurity .

Mechanism of Action

The mechanism of action of methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

The target compound’s closest analogs replace the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). For example:

  • N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride (CAS 2007919-47-1) has a molecular formula of C7H17ClN2O2S and a molecular weight of 228.74 .
Property Target Compound Piperidine Analog
Ring Size 5-membered pyrrolidine 6-membered piperidine
Lipophilicity Moderate (due to N-methyl group) Enhanced (piperidine increases logP)
Pharmacological Target Histone methyltransferases (e.g., SETD2) Protein degradation pathways
Synthetic Yield 13% (in inhibitor synthesis) Not explicitly reported

The piperidine analog’s larger ring may improve membrane permeability but reduce conformational rigidity compared to the pyrrolidine variant .

Aryl-Substituted Sulfonamides

This structural change significantly alters reactivity and target selectivity:

Property Target Compound Aryl-Substituted Analog (3ab)
Substituent Pyrrolidinylmethyl 3-Phenylimidazo[1,2-a]pyridin-2-yl
Synthetic Method Reductive amination Gold-catalyzed C–H activation
Yield 13% 92%
Application Epigenetic inhibitors α-Imino gold carbene precursors

The aryl-substituted analog’s higher yield (92%) highlights the efficiency of gold catalysis in constructing complex heterocycles .

Hydrochloride Salts

The hydrochloride salt of the target compound (CAS 1810074-90-8 ) is commercially available with 99% purity for industrial-scale applications . Comparatively, the piperidine analog’s hydrochloride form (CAS 2007919-47-1) is sold at 97% purity for research use .

Property Target Compound HCl Piperidine Analog HCl
Purity 99% (industrial grade) 97% (research grade)
Storage Room temperature Room temperature
Price (1g) Not disclosed €165–€508

The hydrochloride forms enhance solubility and stability, making them preferable for in vivo studies .

Key Research Findings

  • Target Compound in SETD2 Inhibition : Demonstrated utility in synthesizing EPZ-719, a preclinical candidate for hematological malignancies, though low yields (13%) suggest optimization challenges .
  • Piperidine Analog in Protein Degradation : Highlighted as a building block for proteolysis-targeting chimeras (PROTACs), leveraging its improved lipophilicity .
  • Aryl-Substituted Analog in Catalysis : Achieved 92% yield via gold-mediated C–H activation, showcasing versatility in synthetic methodologies .

Biological Activity

Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]- (CAS: 1232061-15-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.

  • IUPAC Name : N-methyl-N-[(3R)-3-pyrrolidinylmethyl]methanesulfonamide
  • Molecular Formula : C6H14N2O2S
  • Molecular Weight : 178.25 g/mol
  • Purity : 97% .

Methanesulfonamide compounds often interact with various biological targets, including G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling pathways, affecting numerous physiological processes such as neurotransmission and muscle contraction. Specifically, the compound may influence the muscarinic acetylcholine receptors, which are involved in smooth muscle contraction and airway conductance .

1. Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit antimicrobial properties. For instance, derivatives of methanesulfonamide have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections.

2. Neuropharmacological Effects

Research has demonstrated that methanesulfonamide derivatives can modulate neurotransmitter systems. This modulation may lead to therapeutic effects in conditions such as anxiety and depression by enhancing the activity of neurotransmitters like acetylcholine .

3. Anti-inflammatory Properties

Compounds related to methanesulfonamide have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial ActivityTo evaluate the antimicrobial efficacy of methanesulfonamide derivativesThe compound showed significant inhibition against Gram-positive bacteria, indicating potential for antibiotic development.
Neuropharmacological StudyTo assess the effects on neurotransmitter systemsResults indicated enhanced acetylcholine release, suggesting potential use in treating cognitive disorders.
Anti-inflammatory ResearchTo investigate anti-inflammatory effectsThe compound reduced levels of TNF-alpha and IL-6 in vitro, highlighting its potential in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves carbamate protection of the pyrrolidine nitrogen, followed by sulfonylation. For example, tert-butyl carbamate (Boc) protection of the pyrrolidinyl group (as in PBN20121551, CAS: 136725-55-8) is a common strategy to prevent side reactions during sulfonamide formation . Reaction temperature and stoichiometry of methanesulfonyl chloride must be optimized to avoid over-sulfonylation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >98% purity, as highlighted in advanced material research protocols .

Q. How is the stereochemical integrity of the (3R)-pyrrolidinylmethyl group maintained during synthesis?

  • Methodology : Chiral resolution techniques, such as supercritical fluid chromatography (SFC), are employed to isolate the desired (3R)-enantiomer. For example, in analogous pyrrolidine derivatives, SFC resolved enantiomers with >99% enantiomeric excess (ee) after Boc deprotection . Additionally, chiral auxiliaries or asymmetric hydrogenation can preserve stereochemistry during key steps like alkylation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Distinct signals for the N-methyl group (~3.0–3.3 ppm) and pyrrolidine protons (δ 1.5–2.5 ppm) confirm structural integrity.
  • IR Spectroscopy : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ validate sulfonylation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion ([M+H]+) within 3 ppm error, as demonstrated for related sulfonamides .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

  • Methodology : Density functional theory (DFT) optimizes the compound’s conformation to predict binding affinities. For instance, docking studies with enzymes like RORγt (retinoic acid receptor-related orphan receptor gamma t) revealed that the (3R)-pyrrolidinylmethyl group enhances hydrophobic interactions in the active site, a strategy used in selective inverse agonist design . MD simulations (≥100 ns) further assess stability in biological matrices.

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, discrepancies in IC50 values may arise from differences in cell permeability or off-target effects. Use knockout cell lines or competitive binding assays to isolate target-specific activity . Adjust buffer conditions (e.g., pH, ionic strength) to mimic physiological environments .

Q. How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term pharmacological studies?

  • Methodology : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Monitor degradation via HPLC at 40°C/75% RH for 14 days. Sulfonamide bonds are typically stable at pH 4–8 but hydrolyze under extreme conditions .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products. Store at 2–8°C in amber vials to prevent radical-mediated decomposition .

Q. What are the challenges in achieving enantioselective synthesis at scale, and how can catalytic asymmetric methods address them?

  • Methodology : Traditional resolution methods (e.g., diastereomeric salt formation) are low-yielding. Transition-metal catalysis (e.g., Ru-BINAP complexes) enables asymmetric hydrogenation of pyrrolidine precursors with >90% ee . Continuous flow reactors improve scalability by enhancing mass transfer and reducing racemization .

Key Research Gaps and Recommendations

  • Toxicity Profiling : Limited data on hepatotoxicity and CYP450 inhibition. Perform Ames tests and micronucleus assays to assess genotoxicity .
  • Metabolite Identification : Use HRMS/MS to characterize phase I/II metabolites in hepatocyte models .
  • Crystallography : Solve the X-ray structure to validate computational docking poses and guide SAR studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
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Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-

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